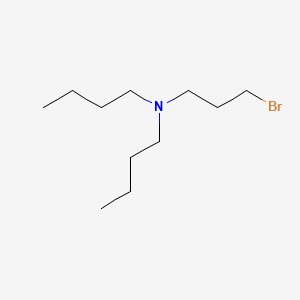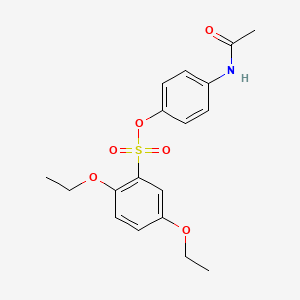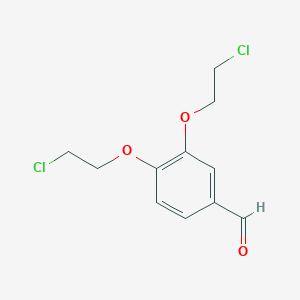
N-(3-bromopropyl)-N-butylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-(3-bromopropyl)-N-butyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to the nitrogen atom, along with a 3-bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanamine, N-(3-bromopropyl)-N-butyl- can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1-butanamine with 1-bromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the amine on the alkyl halide.
Industrial Production Methods
In an industrial setting, the production of 1-butanamine, N-(3-bromopropyl)-N-butyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N-(3-bromopropyl)-N-butyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different substituted amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Amides or nitriles.
Reduction Reactions: Primary amines.
Scientific Research Applications
1-Butanamine, N-(3-bromopropyl)-N-butyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(3-bromopropyl)-N-butyl- involves its interaction with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The nitrogen atom in the amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N-(3-chloropropyl)-N-butyl-: Similar structure but with a chlorine atom instead of bromine.
1-Butanamine, N-(3-iodopropyl)-N-butyl-: Similar structure but with an iodine atom instead of bromine.
1-Butanamine, N-(3-fluoropropyl)-N-butyl-: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-Butanamine, N-(3-bromopropyl)-N-butyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H24BrN |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
N-(3-bromopropyl)-N-butylbutan-1-amine |
InChI |
InChI=1S/C11H24BrN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 |
InChI Key |
JJMBVJRWKZZPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12193479.png)
![7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12193482.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B12193483.png)





![Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12193494.png)

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12193503.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B12193506.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12193528.png)
